molecular formula C67H109N13O16 B1150422 N3-PEG3-vc-PAB-MMAE

N3-PEG3-vc-PAB-MMAE

Cat. No.: B1150422
M. Wt: 1352.7 g/mol
InChI Key: SAGYMPXDZCPKCZ-MKXMLHHLSA-N
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Description

N3-PEG3-vc-PAB-MMAE is a synthesized agent-linker conjugate designed for antibody-drug conjugates (ADC). It incorporates monomethyl auristatin E (a tubulin inhibitor) and a three-unit polyethylene glycol linker. This compound demonstrates significant antitumor activity and is widely used in scientific research for its potent cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N3-PEG3-vc-PAB-MMAE is synthesized through a series of chemical reactions involving the conjugation of monomethyl auristatin E with a polyethylene glycol linker. The process typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, where the azide group in this compound reacts with alkyne-containing molecules .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored as a solid at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

N3-PEG3-vc-PAB-MMAE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically conjugates of this compound with other molecules, enhancing its functionality and application in various research fields .

Scientific Research Applications

N3-PEG3-vc-PAB-MMAE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: Employed in the study of cellular processes and mechanisms due to its potent cytotoxic properties.

    Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.

    Industry: Applied in the production of research chemicals and pharmaceuticals

Mechanism of Action

N3-PEG3-vc-PAB-MMAE exerts its effects by inhibiting tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound targets tubulin, a protein involved in the formation of microtubules, and disrupts the mitotic spindle, preventing cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-PEG3-vc-PAB-MMAE is unique due to its incorporation of a three-unit polyethylene glycol linker, which enhances its solubility and stability. This feature, combined with its potent antitumor activity, makes it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C67H109N13O16

Molecular Weight

1352.7 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C67H109N13O16/c1-15-44(8)58(52(91-13)39-54(82)80-32-20-24-51(80)60(92-14)45(9)61(84)72-46(10)59(83)48-21-17-16-18-22-48)78(11)65(88)56(42(4)5)76-64(87)57(43(6)7)79(12)67(90)96-40-47-25-27-49(28-26-47)73-62(85)50(23-19-30-70-66(68)89)74-63(86)55(41(2)3)75-53(81)29-33-93-35-37-95-38-36-94-34-31-71-77-69/h16-18,21-22,25-28,41-46,50-52,55-60,83H,15,19-20,23-24,29-40H2,1-14H3,(H,72,84)(H,73,85)(H,74,86)(H,75,81)(H,76,87)(H3,68,70,89)/t44-,45+,46+,50-,51-,52+,55-,56-,57-,58-,59+,60+/m0/s1

InChI Key

SAGYMPXDZCPKCZ-MKXMLHHLSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-]

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-]

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-]

Synonyms

N3-PEG3-vc-PAB-MMAE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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